molecular formula C7H7BrN2O B1370384 5-Bromo-N-methylpyridine-2-carboxamide CAS No. 845305-87-5

5-Bromo-N-methylpyridine-2-carboxamide

Cat. No.: B1370384
CAS No.: 845305-87-5
M. Wt: 215.05 g/mol
InChI Key: OHYCXPXWHPWYFX-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the fifth position, a methyl group attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of N-methylpyridine-2-carboxamide. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of N-methylpyridine-2-amine.

    Oxidation: Formation of 5-bromo-N-methylpyridine-2-carboxylic acid.

Scientific Research Applications

5-Bromo-N-methylpyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxamide group play crucial roles in the compound’s binding affinity and specificity. The exact pathways involved can vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylpyridine-3-carboxamide: Similar structure but with the carboxamide group at the third position.

    5-Chloro-N-methylpyridine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-Methylpyridine-2-carboxamide: Lacks the bromine atom.

Uniqueness

5-Bromo-N-methylpyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or unsubstituted counterparts.

Properties

IUPAC Name

5-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYCXPXWHPWYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628488
Record name 5-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-87-5
Record name 5-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-methylpyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-2-pyridinecarboxylic acid (D10) (1 g) was dissolved in dry DMF (50 ml) and treated with methylamine hydrochloride (0.42 g), EDC (1.2 g), HOBT (0.56 g) and Et3N (2.4 ml). The reaction was stirred at rt overnight then poured into water (200 ml) and extracted with DCM (50 ml). The organic extract was washed with brine (5×50 ml), dried (magnesium sulfate) and evaporated to give the title compound (D11) as a yellow crystalline solid (0.45 g). LCMS electrospray (+ve) 349 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-pyridine-2-carboxylic acid (2.59 g, 12.8 mmol) and thionylchloride (2.79 ml) were heated at reflux in toluene (25 ml) for 16 hours. Excess reagents were removed in vacuo and the residue was diluted in dichloromethane (50 ml). A mixture of methyl amine hydrochloride (2.60 g, 38.5 mmol) and DIPEA (6.7 ml, 38.5 mmol) in dichloromethane (10 ml) was added dropwise to the stirred solution and the resulting mixture was maintained at room temperature for 5 hours. The solution was washed with saturated aqueous NaHCO3 (25 ml), dried (MgSO4), filtered and concentrated in vacuo. The resulting brown solid was recrystallised (Heptane/EtOAc) to provide the title compound as off-white needles (1.74 g, 63%).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
63%

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